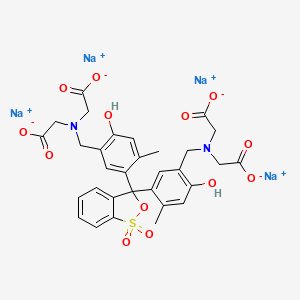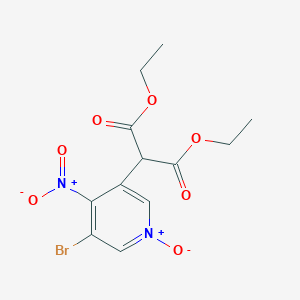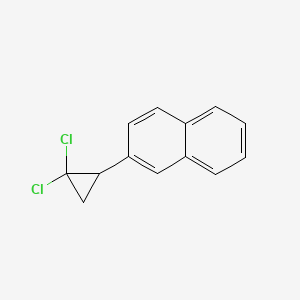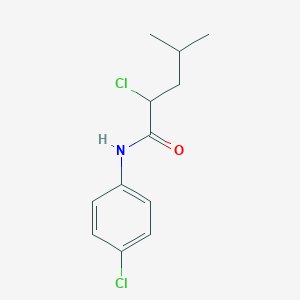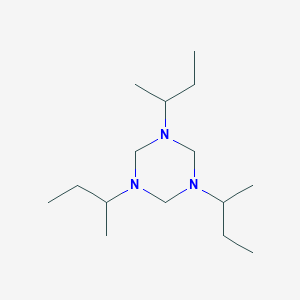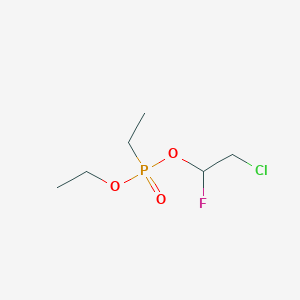![molecular formula C11H13NO4 B14515342 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine CAS No. 63546-32-7](/img/structure/B14515342.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine is a chemical compound that belongs to the class of quinomethanes These compounds are characterized by the presence of a cyclohexadienone ring with a methylidene group
Preparation Methods
The synthesis of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be achieved through several synthetic routes. One common method involves the reaction of L-threonine with a suitable quinone derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like ethanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form quinone derivatives, while reduction reactions can lead to the formation of hydroquinone derivatives. Substitution reactions often involve the replacement of the methylidene group with other functional groups, resulting in a variety of products with different chemical properties .
Scientific Research Applications
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and as a probe for investigating enzyme mechanisms .
In medicine, the compound is being explored for its potential therapeutic properties, including its ability to act as an antioxidant and its potential use in drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, which can modulate the activity of enzymes involved in oxidative stress and cellular signaling pathways . The methylidene group in the compound can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be compared with other similar compounds, such as N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine and N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid These compounds share a similar quinomethane structure but differ in the amino acid component
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Properties
CAS No. |
63546-32-7 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-hydroxyphenyl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)10(11(15)16)12-6-8-4-2-3-5-9(8)14/h2-7,10,13-14H,1H3,(H,15,16)/t7-,10+/m1/s1 |
InChI Key |
NZJSRTDOYNXGFI-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N=CC1=CC=CC=C1O)O |
Canonical SMILES |
CC(C(C(=O)O)N=CC1=CC=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


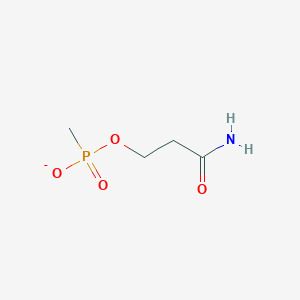
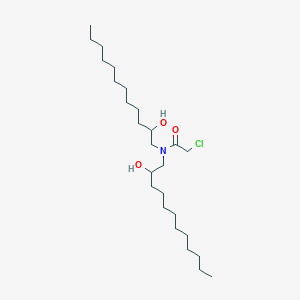
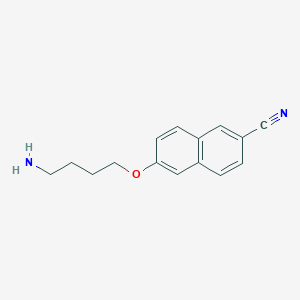
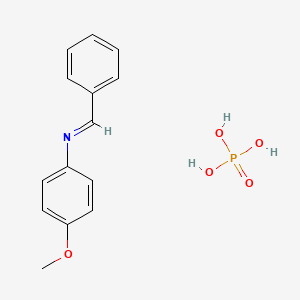

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
